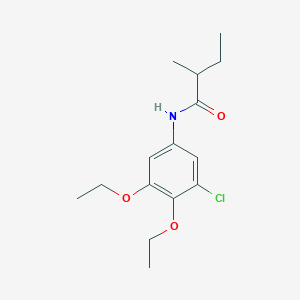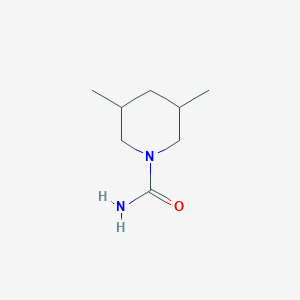![molecular formula C11H14ClNO3 B14363430 Methyl 4-[2-chloroethyl(methyl)amino]-2-hydroxybenzoate CAS No. 91131-52-1](/img/no-structure.png)
Methyl 4-[2-chloroethyl(methyl)amino]-2-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[2-chloroethyl(methyl)amino]-2-hydroxybenzoate is an organic compound that belongs to the class of hydroxybenzoates. This compound is characterized by the presence of a chloroethyl group and a methylamino group attached to a hydroxybenzoate core. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[2-chloroethyl(methyl)amino]-2-hydroxybenzoate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-hydroxybenzoic acid.
Esterification: The 4-hydroxybenzoic acid is esterified using methanol in the presence of an acid catalyst to form methyl 4-hydroxybenzoate.
Chlorination: The methyl 4-hydroxybenzoate is then chlorinated using thionyl chloride to introduce the chloroethyl group.
Amination: Finally, the chlorinated product undergoes amination with methylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding quinones.
Reduction: The chloroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with various nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinones.
Reduction: Ethyl derivatives.
Substitution: Amino or thiol derivatives.
Applications De Recherche Scientifique
Methyl 4-[2-chloroethyl(methyl)amino]-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition.
Medicine: Investigated for its potential use in drug development, especially in designing compounds with anticancer properties.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of Methyl 4-[2-chloroethyl(methyl)amino]-2-hydroxybenzoate involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of enzymatic activity and disruption of cellular processes. This compound can also undergo metabolic activation to form reactive intermediates that further interact with cellular targets.
Similar Compounds:
Methyl 4-hydroxybenzoate: Lacks the chloroethyl and methylamino groups.
Methyl 4-[2-chloroethyl]benzoate: Lacks the methylamino group.
Methyl 4-[methylamino]-2-hydroxybenzoate: Lacks the chloroethyl group.
Uniqueness: this compound is unique due to the presence of both chloroethyl and methylamino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications.
Propriétés
| 91131-52-1 | |
Formule moléculaire |
C11H14ClNO3 |
Poids moléculaire |
243.68 g/mol |
Nom IUPAC |
methyl 4-[2-chloroethyl(methyl)amino]-2-hydroxybenzoate |
InChI |
InChI=1S/C11H14ClNO3/c1-13(6-5-12)8-3-4-9(10(14)7-8)11(15)16-2/h3-4,7,14H,5-6H2,1-2H3 |
Clé InChI |
NWLFIMCTGOHGNE-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCl)C1=CC(=C(C=C1)C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5'-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2'-bi-1,3,4-thiadiazole](/img/structure/B14363351.png)

![Spiro[indene-1,5'-indeno[1,2-b]pyridin]-3(2H)-one](/img/structure/B14363374.png)



![Ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate](/img/structure/B14363421.png)
